3-(3-bromo-2-oxopropyl)-3,4-dihydroquinazolin-4-one
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Overview
Description
3-(3-bromo-2-oxopropyl)-3,4-dihydroquinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a bromine atom, an oxo group, and a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromo-2-oxopropyl)-3,4-dihydroquinazolin-4-one typically involves the reaction of 3,4-dihydroquinazolin-4-one with 3-bromo-2-oxopropanal under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a base (e.g., sodium hydroxide) to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
3-(3-bromo-2-oxopropyl)-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can be further explored for their unique properties and applications .
Scientific Research Applications
3-(3-bromo-2-oxopropyl)-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 3-(3-bromo-2-oxopropyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
3-bromo-2-oxopropanoic acid: Similar in structure but with a carboxylic acid group instead of the quinazolinone core.
3-bromo-2-oxopropanal: Shares the bromo and oxo groups but lacks the quinazolinone structure.
[2-(3-bromo-2-oxopropyl)-3-(hydroxymethyl)phenyl]acetic acid: Contains similar functional groups but with a different core structure.
Uniqueness
3-(3-bromo-2-oxopropyl)-3,4-dihydroquinazolin-4-one is unique due to its quinazolinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Properties
CAS No. |
99851-81-7 |
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Molecular Formula |
C11H9BrN2O2 |
Molecular Weight |
281.1 |
Purity |
95 |
Origin of Product |
United States |
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